Antiproliferative Potency in HCT116 Colon Cancer Model: p-Halophenyl Substitution Advantage
In a systematic SAR study of thiazolidine derivatives, compounds bearing p-halophenylimino substitution demonstrated significantly enhanced antiproliferative activity against the HCT116 colon cancer cell line compared to the clinical standard 5-fluorouracil. Specifically, p-halophenylimino p-anisylidene thiazolidine derivatives achieved IC₅₀ values in the range of 8.9–10.0 µM, whereas 5-fluorouracil exhibited an IC₅₀ of 20.4 µM under identical MTT assay conditions . This represents a 2.0- to 2.3-fold improvement in potency directly attributable to the p-halogen substitution motif. 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine incorporates a p-bromo substituent (with an additional ortho-CF₃ group), placing it within this structurally privileged subclass that consistently outperforms both non-halogenated thiazolidines and the reference chemotherapeutic agent. The 2D-QSAR analysis further validated that halogen substitution at the para position of the phenyl ring is a key determinant of enhanced antiproliferative activity, with electron-withdrawing groups correlating positively with potency .
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound class (p-halophenylimino thiazolidines): 8.9–10.0 µM |
| Comparator Or Baseline | 5-Fluorouracil (standard chemotherapeutic): 20.4 µM; Non-halogenated thiazolidine analogs: up to >28.7 µM |
| Quantified Difference | 2.0–2.3× more potent than 5-fluorouracil; up to 3.2× more potent than least active thiazolidine analogs |
| Conditions | MTT assay, HCT116 human colon carcinoma cell line, 48-hour exposure |
Why This Matters
This potency differential directly informs compound selection for colon cancer-focused screening campaigns, where the p-bromo substitution pattern offers a quantifiable advantage over the clinical benchmark and non-halogenated thiazolidine comparators.
